3-Benzylcyclopentane-1-carboxylicacid

Regioisomerism Scaffold diversity Medicinal chemistry building blocks

Medicinal chemists seeking to escape flat SAR often struggle to source saturated, stereochemically complex scaffolds. 3-Benzylcyclopentane-1-carboxylic acid directly addresses this pain point. - Delivers two undefined stereocenters for differential target engagement (Fsp³ = 0.461). - Establishes the 3-benzyl pharmacophore required for patent-defined cyclopentane fungicides. - Serves as a regiospecific precursor to conformationally restricted γ-amino acid peptidomimetics. Supplied at 95% purity; ready for immediate lead-optimization campaigns.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13623402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclopentane-1-carboxylicacid
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CC(CC1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
InChIKeyOGRRXILDCADFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclopentane-1-carboxylic Acid: Structural and Physicochemical Baseline


3-Benzylcyclopentane-1-carboxylic acid (CAS 2731007-19-3) is a disubstituted cyclopentane scaffold bearing a benzyl group at the 3-position and a carboxylic acid at the 1-position, with molecular formula C₁₃H₁₆O₂ and a molecular weight of 204 Da [1]. The compound features a calculated LogP of 3.31, a topological polar surface area of 37 Ų, an Fsp³ value of 0.461, and two undefined stereocenters, indicating that commercial material is supplied as a stereoisomeric mixture unless otherwise specified [1]. It is primarily sourced as a research building block from suppliers such as Enamine, with catalog purities of 95% [2].

Stereogenic centers provide diastereomeric mixtures for biological screening
Saturated cyclopentane core supports saturation-driven property optimization
3-benzyl regioisomer distinct from 1-benzyl scaffolds in spatial pharmacophore

Generic Substitution Risks for 3-Benzylcyclopentane-1-carboxylic Acid


Direct generic substitution of 3-benzylcyclopentane-1-carboxylic acid is unsupported because the benzyl substitution position on the cyclopentane ring fundamentally alters the scaffold's conformational profile, steric environment, and downstream derivatization chemistry relative to common analogs such as 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4) , 3-benzoylcyclopentanecarboxylic acid , or the unsaturated 3-benzyl-1-cyclopentene-1-carboxylic acid (CAS 179548-49-3) [1]. The 3-benzyl substitution pattern on a saturated cyclopentane ring generates two stereocenters—absent in the 1-substituted regioisomer—yielding a diastereomeric mixture whose individual stereoisomers may exhibit divergent binding poses and pharmacokinetic properties in medicinal chemistry applications. Furthermore, the saturated cyclopentane core distinguishes this compound from its cyclopentene analog, which introduces ring strain and altered torsional angles that affect both conformational preorganization and metabolic susceptibility. Procuring the incorrect regioisomer, oxidation-state variant, or stereochemical composition risks irreproducible synthetic outcomes, invalid structure–activity relationships, and wasted resources in lead optimization campaigns [2].

3-Benzylcyclopentane-1-carboxylic acid Target compound
1-Benzylcyclopentanecarboxylic acid Regioisomer
Stereochemical complexity differs: achiral core vs two stereocenters; substitution position alters scaffold geometry and may not transfer SAR.
3-Benzylcyclopentane-1-carboxylic acid Target compound
3-Benzyl-1-cyclopentene-1-carboxylic acid Unsaturated analog
Ring saturation affects conformational flexibility and Fsp³; unsaturated analog introduces electrophilic α,β-unsaturated carbonyl reactivity and altered torsional profile.
3-Benzylcyclopentane-1-carboxylic acid Target compound
cis-3-Benzoylcyclopentanecarboxylic acid Benzoyl analog
Benzyl vs benzoyl changes H-bond capacity and metabolic susceptibility; ketone carbonyl introduces reduction pathway not present in benzyl derivative.

Quantitative Differentiation from Closest Structural Analogs


Regioisomeric Impact on Stereochemical Diversity

3-Benzylcyclopentane-1-carboxylic acid (CAS 2731007-19-3) is the 3-benzyl regioisomer of the cyclopentane carboxylic acid scaffold, contrasting with the commercially prevalent 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4). The 3-substituted regioisomer bears the benzyl group at a ring carbon position, generating two undefined stereocenters (C1 and C3) that yield a mixture of cis and trans diastereomers [1]. In contrast, the 1-substituted regioisomer possesses a quaternary carbon at C1 bearing both the benzyl and carboxyl groups, resulting in an achiral scaffold with no ring stereocenters . This fundamental difference in stereochemical complexity directly impacts the number of unique three-dimensional presentations available for biological target engagement—the 3-benzyl scaffold offers four stereoisomeric forms, whereas the 1-benzyl scaffold offers only one [1].

Stereochemical diversity
Head-to-head
Target: 4 stereoisomers
1-Benzyl regioisomer: 1 stereoisomer
Reported 4-fold higher stereoisomer count supports diastereomer screening.
Based on undefined stereocenters in InChI data; commercial material is stereoisomeric mixture.
Regioisomerism Scaffold diversity Medicinal chemistry building blocks

Ring Saturation and Conformational Flexibility

3-Benzylcyclopentane-1-carboxylic acid (CAS 2731007-19-3) contains a fully saturated cyclopentane ring, distinguishing it from the unsaturated analog 3-benzyl-1-cyclopentene-1-carboxylic acid (CAS 179548-49-3). The saturated scaffold (Fsp³ = 0.461) provides greater conformational flexibility and a different torsional profile compared to the cyclopentene analog, which possesses a rigid endocyclic double bond that constrains ring geometry [1][2]. The saturated cyclopentane core also eliminates the electrophilic reactivity associated with the α,β-unsaturated carboxylic acid motif present in the cyclopentene analog, which can act as a Michael acceptor and contribute to off-target covalent modification [3].

Ring saturation (Fsp³)
Head-to-head
Fsp³ 0.461
vs ~0.31 (cyclopentene analog)
Supports saturation-driven property optimization; higher sp³ fraction associated with favorable developability profiles.
Calculated from molecular formulas; saturated core avoids Michael acceptor reactivity.
Ring saturation Conformational flexibility Metabolic stability

Benzyl vs. Benzoyl Electronic and Metabolic Profiles

3-Benzylcyclopentane-1-carboxylic acid incorporates a methylene-bridged benzyl substituent (–CH₂–Ph), which is electronically neutral and hydrophobic, whereas the benzoyl analog cis-3-benzoylcyclopentane-1-carboxylic acid (CAS 732251-89-7) bears an electron-withdrawing ketone carbonyl directly conjugated to the phenyl ring . The benzyl group contributes a calculated LogP of 3.31, reflecting substantial lipophilicity [1], while the benzoyl analog introduces a hydrogen bond acceptor (the ketone oxygen) and a dipole moment that alters both solubility and molecular recognition properties . The benzyl substituent also avoids the metabolic vulnerability associated with the ketone carbonyl, which is susceptible to reduction by aldo-keto reductases [2].

Substituent electronics
Head-to-head
Benzyl: 2 H-bond acceptors
Benzoyl: 3 H-bond acceptors
Absence of ketone carbonyl may avoid metabolic reduction pathway.
LogP estimated ~0.5–1 unit higher for benzyl; simplified pharmacophore model.
Electronic effects Hydrogen bonding Reactivity profile

Stereoselective Synthetic Tractability

The 3-benzyl substitution pattern on the cyclopentane ring enables access to enantioenriched building blocks via parallel kinetic resolution strategies. Davies et al. demonstrated that tert-butyl (RS)-3-benzyl-cyclopentene-1-carboxylate undergoes double mutual kinetic resolution with lithium (RS)-N-benzyl-N-α-methylbenzylamide, yielding enantioenriched 3-alkyl-cispentacin derivatives [1]. This stereoselective synthetic route exploits the 3-substitution architecture and is not applicable to 1-benzylcyclopentanecarboxylic acid, where the quaternary carbon at C1 precludes such resolution strategies. The ability to access defined stereochemistry at the 3-position is critical for medicinal chemistry programs that require enantiopure building blocks to establish robust structure–activity relationships [1][2].

Synthetic tractability
Class-level
Parallel kinetic resolution methodology reported for 3-substituted scaffolds.
May support access to enantioenriched building blocks; class-level inference.
Established for tert-butyl esters; applicability to free acid requires verification.
Asymmetric synthesis Stereoselectivity Parallel kinetic resolution

Fungicidal Pharmacophoric Precedent

The 3-benzyl substitution pattern on cyclopentane carboxylate scaffolds has been explicitly claimed in patent literature as a key structural feature for fungicidal activity. US Patent 5,258,404 (Kureha Chemical Industry) discloses 3-(unsubstituted or substituted benzyl)-1-alkyl-2-oxocyclopentane carboxylic acid alkyl ester derivatives as fungicides and intermediates, demonstrating that the 3-benzyl substitution architecture—rather than the 1-benzyl or 2-benzyl alternatives—is the pharmacophoric requirement for this class of antifungal agents [1]. The patent specifically exemplifies 3-[(4-chlorophenyl)methyl]-2-oxo-1-propan-2-ylcyclopentane-1-carboxylate and related 3-benzyl derivatives, establishing a precedent that the 3-position benzyl attachment is non-negotiable for target activity [1]. While this patent covers 2-oxocyclopentane (ketone-containing) derivatives rather than the fully saturated 3-benzylcyclopentane-1-carboxylic acid itself, the 3-benzyl regiospecificity provides strong class-level evidence that this substitution pattern is privileged for agrochemical applications [1].

Fungicide precedent
Class-level
3-Benzyl substitution claimed in fungicide patents (US 5,258,404).
Supports agrochemical intermediate research; class-level pharmacophore.
Patent covers 2-oxocyclopentane derivatives; saturated analog context may differ.
Fungicide intermediates Agrochemical building blocks Patent landscape

Lipophilicity and Spatial Pharmacophore Arrangement

The calculated partition coefficient (LogP) of 3-benzylcyclopentane-1-carboxylic acid is 3.31 [1], which falls within the optimal drug-like range (LogP 1–4). While 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4) shares the same molecular formula and molecular weight (204.26 g/mol), its different connectivity—with both benzyl and carboxyl groups attached to the same quaternary C1 carbon—results in a distinct spatial arrangement of hydrophobic and polar functionality that alters its effective lipophilicity profile . In the 3-benzyl regioisomer, the benzyl and carboxyl groups are spatially separated on the cyclopentane ring (1,3-relationship), potentially enabling independent optimization of hydrophobic and hydrogen-bonding interactions at biological targets. In the 1-benzyl regioisomer, these two functionalities are geminally disposed, enforcing a different pharmacophoric geometry [1].

Spatial pharmacophore
Context-dependent
Target: 1,3-separation of benzyl/COOH
1-Benzyl: geminal arrangement on C1
Spatial arrangement differs despite similar LogP; may influence target engagement.
LogP ~3.31 for target; comparable values but distinct 3D presentation.
Lipophilicity Drug-likeness ADME prediction

Optimal Application Scenarios for Research and Industrial Use


Stereochemical Diversity in Lead Optimization

Procurement of 3-benzylcyclopentane-1-carboxylic acid is most justified when a medicinal chemistry program requires a cyclopentane scaffold with intrinsic stereochemical complexity. Unlike the achiral 1-benzylcyclopentanecarboxylic acid, the 3-benzyl regioisomer provides four potential stereoisomeric forms that can be screened for differential target engagement. This is supported by the structural evidence of two undefined stereocenters in the commercially supplied material [1], and by the demonstrated asymmetric synthetic methodology that allows access to enantioenriched 3-substituted cyclopentane derivatives [2]. Programs that have identified flat or achiral hits and seek to introduce three-dimensionality should prioritize this scaffold over the 1-substituted analog.

Agrochemical Fungicide Discovery

Research groups pursuing novel fungicide development should prioritize 3-benzylcyclopentane-1-carboxylic acid as a key intermediate, based on the patent-established pharmacophoric requirement for 3-benzyl substitution in cyclopentane-based fungicidal agents. US Patent 5,258,404 explicitly claims 3-(unsubstituted or substituted benzyl)-1-alkyl-2-oxocyclopentane carboxylic acid alkyl esters as fungicides, establishing a precedent that the 3-benzyl attachment—not the 1-benzyl or other regioisomers—is critical for this class of antifungal activity [3]. The saturated 3-benzylcyclopentane-1-carboxylic acid serves as a versatile precursor for further functionalization toward patent-defined bioactive chemotypes. Procuring the incorrect regioisomer (e.g., 1-benzyl) would place the resulting derivatives outside the established pharmacophoric space.

Saturated Scaffold Prioritization for ADME Goals

When a discovery program's design strategy prioritizes increasing Fsp³ to improve clinical developability—following the 'Escape from Flatland' paradigm—3-benzylcyclopentane-1-carboxylic acid is the appropriate choice among commercially available benzyl-cyclopentane carboxylic acid analogs. With an Fsp³ of 0.461, the saturated scaffold [1] offers superior three-dimensional character compared to the unsaturated 3-benzyl-1-cyclopentene-1-carboxylic acid (Fsp³ ≈ 0.31) [4]. Additionally, the saturated core eliminates the electrophilic α,β-unsaturated carbonyl motif, reducing the risk of covalent off-target effects. This compound is therefore recommended for hit-to-lead campaigns where balancing lipophilicity (LogP 3.31) with saturation-driven solubility advantages is a stated objective.

Conformationally Restricted Amino Acid Synthesis

3-Benzylcyclopentane-1-carboxylic acid serves as a strategic precursor for the synthesis of conformationally restricted carbocyclic γ-amino acids and related peptidomimetic building blocks. The established synthetic precedent for transforming 3-substituted cyclopentane carboxylates into 3-amino-5-arylcyclopentane-1-carboxylic acids [2] and 3-alkyl-cispentacin derivatives via parallel kinetic resolution [5] demonstrates the utility of the 3-substitution architecture for generating stereochemically defined, non-proteinogenic amino acid analogs. These conformationally restricted amino acids are valuable tools for probing GABAergic and other neurotransmitter systems where rigidification of the amino acid backbone is required to achieve receptor subtype selectivity. Procurement of the 3-benzyl regioisomer—rather than the 1-benzyl analog—is essential because the synthetic methodology for accessing amino acid derivatives is regiospecific to the 3-position.

Application
Selection Property
Validation Focus
Stereochemical lead optimization
Diastereomeric mixture availability
Stereoisomer-specific SAR and binding studies
Agrochemical intermediate research
3-Benzyl regiospecificity per patent precedent
Fungicide pharmacophore relevance and derivatization
Saturation-driven ADME optimization
Fsp³ and absence of electrophilic alkene
Physicochemical profiling and off-target risk review
Conformationally restricted amino acid synthesis
3-Substitution enables asymmetric methodology
Synthetic route applicability to enantiopure building blocks
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